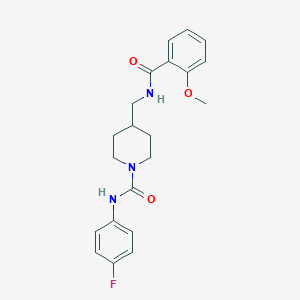

N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as JNJ-40411813 and is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor.

Aplicaciones Científicas De Investigación

Radiosynthesis and Imaging

Radioiodinated Ligands for Serotonin Receptors : A compound related to N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide, specifically 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, was developed as a radioiodinated ligand with high affinity for 5HT2 receptors. This compound was used in in vivo and in vitro studies to target serotonin receptors, suggesting its potential in brain imaging and the study of neurological conditions (Mertens et al., 1994).

PET Imaging of Serotonin Receptors : Analogous compounds like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine have been developed as antagonists for 5-HT1A receptors, relevant for PET imaging of serotonergic neurotransmission. These derivatives have been studied in various animal models and humans, contributing to the understanding of serotonin's role in neurological and psychiatric disorders (Plenevaux et al., 2000).

Imaging of CB1 Cannabinoid Receptors : Similar compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have been synthesized for PET imaging studies of CB1 cannabinoid receptors. This demonstrates the utility of fluorine-18 labeled derivatives in studying cannabinoid receptors in the brain, which has implications for research in neuroscience and pharmacology (Katoch-Rouse & Horti, 2003).

Alzheimer's Disease Research : Derivatives like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used in PET imaging for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. This is significant for understanding the pathological changes in neurotransmitter systems in Alzheimer's disease (Kepe et al., 2006).

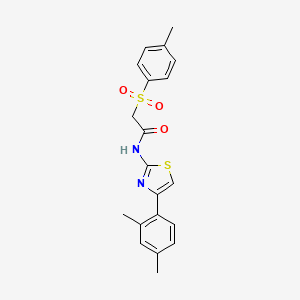

Synthesis and Medicinal Chemistry

Development of Antagonists for Receptor Studies : Research into the synthesis of fluorine-18-labeled 5-HT1A antagonists, using derivatives of compounds like N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide, has contributed to the development of tools for studying the serotonin system in vivo. These efforts are crucial for advancing our understanding of serotonin receptors in health and disease (Lang et al., 1999).

Inhibitors of Kinase Superfamily : Derivatives of N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds show promise in oncological research, with applications in tumor growth inhibition (Schroeder et al., 2009).

Anti-Inflammatory and Analgesic Agents : Novel derivatives of related compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research contributes to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Selective Serotonin Receptor Agonists : Benzamide derivatives similar to N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide have been developed as selective serotonin 4 receptor agonists. These compounds have shown potential in enhancing gastrointestinal motility, indicating their therapeutic potential in gastrointestinal disorders (Sonda et al., 2004).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-[[(2-methoxybenzoyl)amino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-28-19-5-3-2-4-18(19)20(26)23-14-15-10-12-25(13-11-15)21(27)24-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYYQGZMKUXORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)